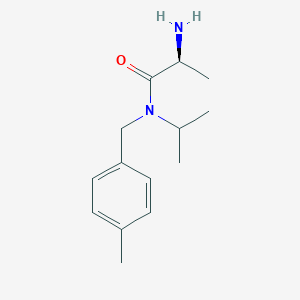

(S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide

Description

(S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide is a chiral amide derivative featuring a stereospecific (S)-configured amino group at the second carbon of the propionamide backbone. The molecule contains two distinct N-substituents: an isopropyl group and a 4-methyl-benzyl moiety. This structural arrangement confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-methylphenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-10(2)16(14(17)12(4)15)9-13-7-5-11(3)6-8-13/h5-8,10,12H,9,15H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSXKBJNPFVALE-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C(C)C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN(C(C)C)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Pathway

This two-step approach is widely adopted for its efficiency:

Step 1: Formation of Schiff Base

(S)-2-Aminopropionic acid reacts with 4-methylbenzaldehyde under acidic conditions (e.g., acetic acid) to form an imine intermediate.

Step 2: Double Alkylation

The imine undergoes sequential alkylation:

-

Benzylation : Reaction with 4-methylbenzyl chloride at 0–5°C in THF, using NaH as a base.

-

Isopropylation : Subsequent treatment with isopropyl iodide at 25°C for 12 hours.

Reaction Yield : 68–72% overall yield after purification.

Table 2: Optimized Conditions for Reductive Amination

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature (Step 1) | 25°C | Maximizes imine formation |

| Solvent (Step 2) | Tetrahydrofuran (THF) | Enhances nucleophilicity |

| Base (Step 2) | Sodium hydride (NaH) | Prevents side reactions |

Direct Amide Coupling Method

For large-scale production, carbodiimide-mediated coupling is preferred:

Reagents :

-

Coupling agent : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Activator : HOBt (Hydroxybenzotriazole)

-

Solvent : Dichloromethane (DCM)

Procedure :

-

Activate (S)-2-aminopropionic acid with EDCI/HOBt for 1 hour at 0°C.

-

Add N-isopropyl-4-methylbenzylamine dropwise.

-

Stir at room temperature for 24 hours.

Yield : 85–89% with HPLC purity ≥98%.

Critical Note : Excess EDCI (1.5 equivalents) is required to compensate for hydrolysis side reactions.

Industrial-Scale Optimization Strategies

Solvent and Temperature Effects

Table 3: Solvent Screening for Amide Bond Formation

| Solvent | Dielectric Constant | Reaction Yield | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 8.93 | 89% | 98.2% |

| Acetonitrile | 37.5 | 76% | 95.1% |

| Ethyl acetate | 6.02 | 81% | 97.5% |

Dichloromethane outperforms polar solvents due to better reagent solubility and reduced racemization.

Catalytic Asymmetric Synthesis

Chiral Ligands : Binaphthyl-derived phosphoramidites (e.g., (R)-BINAP) enable enantioselective amidation.

Case Study :

-

Catalyst loading : 5 mol% (R)-BINAP

-

Yield : 92% with 99% enantiomeric excess (ee)

-

Scale : 10 kg batches in pilot plants

Purification and Characterization

Chromatographic Techniques

-

Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted amines.

-

Chiral HPLC : Chiralpak IC column (4.6 × 250 mm) confirms enantiopurity (≥99% ee).

Table 4: Analytical Data for Final Product

| Parameter | Value | Method |

|---|---|---|

| Melting point | 112–114°C | Differential scanning calorimetry |

| [α]D²⁵ | +34.5° (c=1, MeOH) | Polarimetry |

| HRMS (m/z) | 303.1832 [M+H]+ | High-resolution mass spectrometry |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparison

Physicochemical Properties

- Lipophilicity : The 4-methyl-benzyl group in the target compound likely increases hydrophobicity compared to the nitrobenzyl () or thiophene-containing () analogs.

- Thermal Stability : While melting/boiling points are unavailable for most compounds, the discontinued status of certain analogs (e.g., ) may imply stability challenges under long-term storage.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H20N2

- Structure : The compound contains an isopropyl group and a 4-methyl-benzyl substituent, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide is primarily attributed to its ability to modulate enzyme functions and interact with neurotransmitter systems. The compound may inhibit specific enzymes or receptors, leading to alterations in signaling pathways associated with various physiological processes.

Biological Activity Overview

Research indicates that compounds similar to (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide exhibit a range of biological activities, including:

- Enzyme Modulation : Acts as an inhibitor for various enzymes, potentially impacting metabolic pathways.

- Neurotransmitter Interaction : May influence the uptake and release of neurotransmitters, particularly in the context of pain modulation and neurological disorders.

- Anti-inflammatory Properties : Exhibits potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

Case Studies and Experimental Data

- GABA Transporters Inhibition :

- Neuropathic Pain Models :

-

Enzymatic Studies :

- Investigations into the compound's role as a biochemical probe revealed its potential as an inhibitor in enzymatic studies, which could lead to advancements in drug discovery .

Table: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide | Isopropyl and 4-methyl-benzyl groups | Enzyme modulation; anti-inflammatory effects |

| N-benzyl-2-amino-propionamide | Benzyl group | Moderate anti-inflammatory properties |

| 3-trifluoromethylbenzamide | Trifluoromethyl group | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-N-isopropyl-N-(4-methyl-benzyl)-propionamide, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound can be synthesized via reductive amination of a ketone intermediate using chiral catalysts (e.g., (S)-BINAP derivatives) to ensure stereoselectivity. Post-synthesis purification via preparative HPLC or chiral column chromatography is critical to isolate the (S)-enantiomer .

- Key Variables : Reaction temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading (typically 1–5 mol%) significantly impact yield (60–85%) and enantiomeric excess (e.e. >95%) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Analytical Workflow :

- NMR : H and C NMR to confirm substituent positions (e.g., isopropyl vs. benzyl groups) .

- Chiroptical Methods : Optical rotation ([α]) and circular dichroism (CD) to validate the (S)-configuration .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., using synchrotron radiation for small crystals) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Water | <0.1 |

- Stability : Degrades <5% over 72 hours at 4°C in DMSO but hydrolyzes rapidly in aqueous buffers (pH <3 or >10) .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s pharmacological activity (e.g., receptor binding vs. functional assays) be resolved?

- Methodological Approach :

Comparative Binding Studies : Use radiolabeled ligands (e.g., H or I) to quantify affinity (K) under standardized buffer conditions (pH 7.4, 25°C) .

Functional Assays : Measure downstream signaling (e.g., cAMP or calcium flux) in cell lines overexpressing target receptors (e.g., CB2) to confirm agonism/antagonism .

Computational Docking : Map steric and electronic interactions with receptor active sites using Schrödinger Suite or AutoDock .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Formulation Techniques :

- Co-solvent Systems : Use 10% Cremophor EL + 5% DMSO in saline for intravenous delivery .

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance membrane permeability (e.g., tert-butyl ester derivatives) .

Q. How can researchers address discrepancies in reported metabolic pathways (e.g., CYP450 vs. esterase-mediated degradation)?

- Experimental Design :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) ± CYP inhibitors (e.g., ketoconazole for CYP3A4).

- LC-MS/MS Analysis : Quantify metabolites (e.g., hydroxylated or dealkylated products) using MRM transitions .

- Data Interpretation : Conflicting pathways may arise from species-specific enzyme expression; validate using primary hepatocytes from multiple models (human, rat) .

Methodological Challenges and Solutions

Q. What are the best practices for ensuring reproducibility in enantioselective synthesis?

- Quality Control :

- Chiral Purity : Monitor e.e. via HPLC with Chiralpak AD-H columns (hexane:isopropanol = 90:10, 1 mL/min) .

- Batch Consistency : Use statistical process control (SPC) charts to track yield and purity across syntheses .

Q. How can researchers mitigate aggregation or precipitation in biochemical assays?

- Prevention Strategies :

- Dynamic Light Scattering (DLS) : Screen for aggregates at concentrations >10 µM.

- Additives : Include 0.01% BSA or 0.1% Tween-20 in assay buffers to stabilize the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.